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Introduction: Beyond the Structure
In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical

candidate is paved with data. While the interaction of a molecule with its biological target is

paramount, this efficacy is meaningless if the compound cannot reach its destination in the

body, persists for an appropriate duration, and avoids undue toxicity. The gatekeepers of this

journey are the molecule's physicochemical properties. These intrinsic characteristics, dictated

by molecular structure, govern a compound's absorption, distribution, metabolism, and

excretion (ADME) profile, ultimately determining its success or failure.[1][2][3][4]

This guide provides an in-depth examination of 1-p-Tolyl-1H-pyrazole, a heterocyclic

compound featuring a pyrazole ring substituted with a p-tolyl group. Pyrazole derivatives are of

significant interest in medicinal chemistry due to their wide range of biological activities,

including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Understanding the

specific physicochemical profile of 1-p-Tolyl-1H-pyrazole is the foundational step for any

research program aiming to leverage this scaffold for therapeutic development. We will not only

present the core data but also delve into the causality—the "why"—behind the measurement of

these properties and their direct implications for drug design.
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Molecular Identity and Structural Descriptors
A precise understanding of a compound begins with its unambiguous identification and

structural representation.

IUPAC Name: 1-(4-methylphenyl)pyrazole

CAS Number: 20518-17-6[7]

Molecular Formula: C₁₀H₁₀N₂[7]

Molecular Weight: 158.20 g/mol [7]

Computed Structural Descriptors:

InChI: InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3

SMILES: CC1=CC=C(C=C1)N2C=CC=N2

These descriptors provide a standardized, machine-readable format for the compound's

structure, essential for database searches and computational modeling.

Core Physicochemical Properties: A Quantitative
Overview
The following table summarizes the key experimental and predicted physicochemical properties

of 1-p-Tolyl-1H-pyrazole. These values serve as the primary dataset for evaluating its drug-

like potential.
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Property Value Data Type Source

Melting Point 30-31 °C Experimental --INVALID-LINK--[7]

Boiling Point 152 °C (at 30 Torr) Experimental --INVALID-LINK--[7]

Aqueous Solubility 2 µg/mL (at pH 7.4) Experimental --INVALID-LINK--

Density 1.04 ± 0.1 g/cm³ Predicted --INVALID-LINK--[7]

pKa 0.36 ± 0.10 Predicted --INVALID-LINK--[7]

logP (XLogP3) 2.6 Computed --INVALID-LINK--

The Causality: Linking Physicochemical Properties
to Drug Development
Simply listing data is insufficient. A senior scientist must understand the implications of these

numbers. The interplay between these properties dictates the pharmacokinetic and

pharmacodynamic behavior of a potential drug.[2]
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Caption: Interplay of physicochemical properties and their influence on ADME.

Aqueous Solubility: The Prerequisite for Action
What it is: The ability of a compound to dissolve in an aqueous medium.

The Data: 1-p-Tolyl-1H-pyrazole has a low experimental aqueous solubility of 2 µg/mL.

Why it Matters: For an orally administered drug, dissolution in the gastrointestinal fluid is the

first critical step for absorption.[4][8] Poor solubility is a primary reason for low bioavailability,

leading to insufficient drug concentration at the target site. While this value is low, it provides
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a crucial baseline for formulation scientists who may need to employ solubility-enhancement

strategies (e.g., salt formation, amorphous solid dispersions) to develop a viable oral dosage

form.

Lipophilicity (logP): The Key to Crossing Membranes
What it is: The measure of a compound's affinity for a lipid (non-polar) environment versus

an aqueous (polar) one, expressed as the logarithm of the partition coefficient between

octanol and water.

The Data: The computed logP of 2.6 for 1-p-Tolyl-1H-pyrazole falls within the "drug-like"

range (typically 1-3).

Why it Matters: Lipophilicity is a double-edged sword. A balanced logP is essential for

passive diffusion across the lipid bilayers of cell membranes, such as the gut wall for

absorption and the blood-brain barrier for CNS targets.[8][9]

Too Low (Hydrophilic): Poor membrane permeability, leading to low absorption.

Too High (Lipophilic): May lead to poor aqueous solubility, high plasma protein binding

(reducing free drug concentration), increased metabolic clearance, and potential for off-

target toxicity due to non-specific binding to lipophilic pockets in proteins.[2][8] The value

of 2.6 suggests that 1-p-Tolyl-1H-pyrazole has a favorable lipophilic character for

membrane permeation without being excessively "greasy."

Ionization State (pKa): The pH-Dependent Chameleon
What it is: The acid dissociation constant, which indicates the tendency of a molecule to

donate or accept a proton at a given pH.

The Data: The predicted pKa of 0.36 is very low, suggesting that the pyrazole nitrogens are

very weakly basic.[7]

Why it Matters: The ionization state of a drug dramatically affects its solubility and

permeability.[8] Since the physiological pH range is ~1.5 (stomach) to ~7.4 (blood), a drug's

charge can change as it transits the body.
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Analysis for 1-p-Tolyl-1H-pyrazole: With a pKa of 0.36, this compound will be

overwhelmingly in its neutral, un-ionized form throughout the entire physiological pH

range. The Henderson-Hasselbalch equation confirms that even at the most acidic

stomach pH, the molecule remains neutral. This is advantageous for membrane

permeability, as neutral species cross lipid bilayers more readily than charged ones.

However, it also means that pH-dependent solubility enhancement (a common strategy for

basic drugs) is not a viable formulation approach.

Self-Validating Experimental Protocols
The trustworthiness of physicochemical data hinges on robust and reproducible experimental

design. The following protocols describe standard, self-validating methodologies for

determining the core properties of a compound like 1-p-Tolyl-1H-pyrazole.

Protocol: Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to

a liquid.

Apparatus: Calibrated melting point apparatus (e.g., Vernier Melt Station or similar), capillary

tubes.[10]

Procedure:

1. Sample Preparation: Finely crush a small amount of dry 1-p-Tolyl-1H-pyrazole. Pack the

powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard

surface.

2. Calibration Check: Run a standard with a known melting point (e.g., benzoic acid) to

ensure the apparatus is calibrated.

3. Measurement: Place the capillary tube in the heating block of the apparatus.

4. Ramp Rate: Use a rapid heating rate (10-15 °C/min) for an initial approximate

determination. For the precise measurement, use a slow ramp rate (1-2 °C/min) starting

about 10-15 °C below the approximate melting point.
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5. Observation: Record the temperature at which the first drop of liquid appears (T1) and the

temperature at which the last solid crystal melts (T2). The melting point is reported as the

range T1-T2.

Self-Validation: A sharp melting range (≤ 1 °C) is indicative of high purity. Broad ranges

suggest the presence of impurities. The result should be reproducible across multiple

measurements.

Protocol: Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium concentration of the compound in an aqueous buffer

at a specific temperature.

Materials: 1-p-Tolyl-1H-pyrazole, phosphate-buffered saline (PBS, pH 7.4), analytical

balance, shaking incubator, centrifuge, HPLC system.

Procedure:

1. Sample Preparation: Add an excess amount of the solid compound to a known volume of

PBS (pH 7.4) in a glass vial. The excess solid ensures that saturation is reached.

2. Equilibration: Seal the vial and place it in a shaking incubator set to a constant

temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach

equilibrium.

3. Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

4. Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a

suitable mobile phase and analyze the concentration using a pre-validated HPLC method

with a standard calibration curve.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that

saturation was achieved. The measured concentration should be consistent across multiple

time points after 24 hours to ensure equilibrium has been reached.

Synthesis Workflow: Accessing the Scaffold
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Researchers require a reliable method to synthesize the core molecule. Pyrazoles are

commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl

compound or its equivalent.

p-Tolylhydrazine
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Caption: General synthesis workflow for 1-p-Tolyl-1H-pyrazole.

General Synthesis Protocol
Objective: To synthesize 1-p-Tolyl-1H-pyrazole via a cyclocondensation reaction.[6][11]

Reagents: p-Tolylhydrazine, a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde

tetraethyl acetal), an acid catalyst (e.g., HCl), and a solvent (e.g., ethanol).

Procedure:

1. Reaction Setup: In a round-bottom flask, dissolve p-tolylhydrazine in ethanol.

2. Addition: Add the 1,3-dicarbonyl equivalent and a catalytic amount of acid to the solution.

3. Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin

Layer Chromatography (TLC).
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4. Workup: Once the reaction is complete, cool the mixture to room temperature. Remove

the solvent under reduced pressure.

5. Purification: The crude product is then purified, typically by recrystallization or column

chromatography, to yield pure 1-p-Tolyl-1H-pyrazole.

Self-Validation: The identity and purity of the synthesized product must be confirmed by

analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and

comparison of its melting point to the literature value.

Conclusion
1-p-Tolyl-1H-pyrazole presents a physicochemical profile with both promising and challenging

characteristics for drug development. Its molecular weight and favorable lipophilicity (logP ≈

2.6) suggest good potential for membrane permeability. However, its very low aqueous

solubility (2 µg/mL) is a significant hurdle that must be addressed through advanced

formulation strategies. The weakly basic nature (predicted pKa ≈ 0.36) indicates it will remain

neutral under physiological conditions, aiding absorption but precluding pH-based solubility

manipulation. This comprehensive guide provides the foundational data and the strategic

rationale necessary for researchers to make informed decisions in advancing 1-p-Tolyl-1H-
pyrazole and its derivatives within a drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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